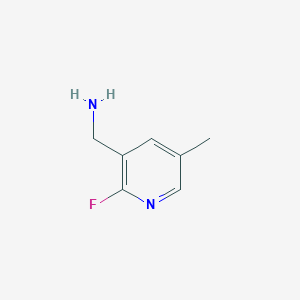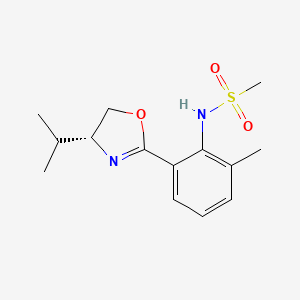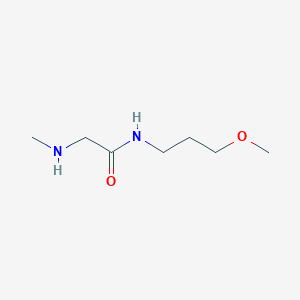
(4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
Übersicht
Beschreibung
(4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. It is primarily studied for its pharmacological potential and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. A common approach includes the following steps:
Formation of the Indole Core: : The indole moiety can be constructed via a Fischer indole synthesis or other cyclization methods.
Introduction of the Piperidine Group: : Alkylation reactions to introduce piperidine derivatives at the appropriate positions.
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors, automated synthesis machines, and environmentally friendly solvents are some industrial practices employed to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of reactions:
Oxidation: : It can be oxidized at the piperidine nitrogen, leading to N-oxides.
Reduction: : The carbonyl group may be reduced to form corresponding alcohols.
Substitution: : Halogenation reactions can be performed at different positions of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid for oxidation.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substituting Agents: : N-Bromosuccinimide for bromination.
Major Products
The major products from these reactions depend on the reaction conditions and reagents used. For example, oxidation yields N-oxides, reduction provides alcohols, and substitution results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a building block for more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigating its interaction with biological macromolecules such as proteins and enzymes.
Medicine: : Potential pharmacological activities are explored, including anti-inflammatory and analgesic properties.
Industry: : Used in the development of novel materials with specific properties, such as pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets in biological systems. These targets include receptors and enzymes involved in various biochemical pathways. The fluorine atoms increase the compound's metabolic stability and bioavailability by enhancing its lipophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated piperidine derivatives and indole-based molecules. The uniqueness of (4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone lies in its specific substitution pattern and the presence of the difluoropiperidine moiety, which significantly impacts its chemical behavior and biological activity. Similar compounds include:
1-(1-Isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
4,4-Difluoro-1-isopropylpiperidin-1-yl phenylmethanone
This compound's specific structural features provide it with distinctive properties, making it a valuable subject of scientific research.
Eigenschaften
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-propan-2-yl-5-(1-propan-2-ylpiperidin-4-yl)oxyindol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35F2N3O2/c1-17(2)28-11-7-20(8-12-28)32-21-5-6-22-19(15-21)16-23(30(22)18(3)4)24(31)29-13-9-25(26,27)10-14-29/h5-6,15-18,20H,7-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRVISEKVIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(=C3)C(=O)N4CCC(CC4)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)


![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)


